![molecular formula C21H27FO2Si B12585164 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal CAS No. 645413-05-4](/img/structure/B12585164.png)
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an aldehyde and a fluorine atom. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal typically involves the protection of hydroxyl groups using the TBDPS group. This can be achieved by reacting the hydroxyl group with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The fluorination step can be carried out using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanoic acid.
Reduction: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and interactions with fluorinated substrates.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: As a building block in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal involves its reactivity due to the presence of the aldehyde and fluorine functional groups. The TBDPS group provides steric protection, allowing selective reactions to occur at other sites on the molecule. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-fluoropentanal
- 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-pentanone
- 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methyl-2-pentanone
Uniqueness
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal is unique due to the combination of the TBDPS protecting group and the fluorine atom. This combination provides both steric protection and unique reactivity, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
645413-05-4 |
|---|---|
Molecular Formula |
C21H27FO2Si |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-[tert-butyl(diphenyl)silyl]oxy-4-fluoropentanal |
InChI |
InChI=1S/C21H27FO2Si/c1-21(2,3)25(19-12-6-4-7-13-19,20-14-8-5-9-15-20)24-17-18(22)11-10-16-23/h4-9,12-16,18H,10-11,17H2,1-3H3 |
InChI Key |
COFRSKIXSCGYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CCC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12585085.png)
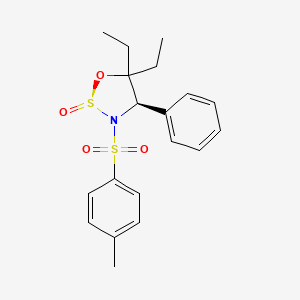
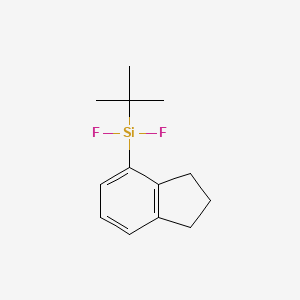
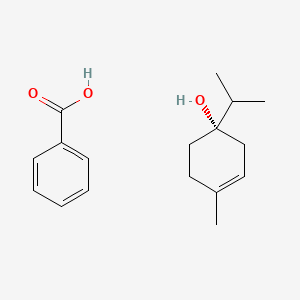
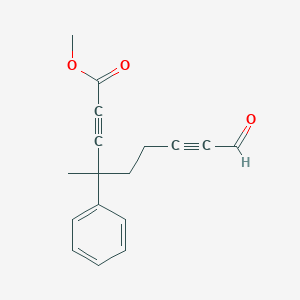
![1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12585126.png)
![L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-](/img/structure/B12585134.png)
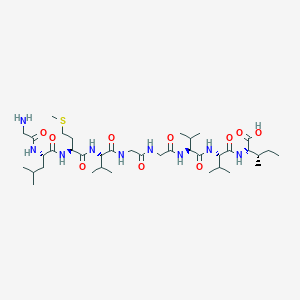

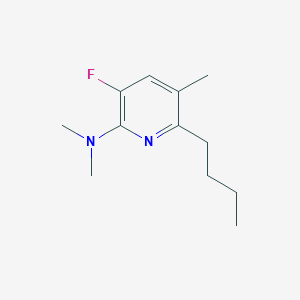
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
![2,5-Bis[(4-fluorophenyl)ethynyl]thiophene](/img/structure/B12585160.png)
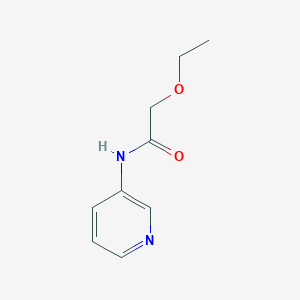
![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)
